Pentachlorophenol

Description

This compound appears as a white crystalline solid. Slightly soluble in water. Noncombustible. Toxic by inhalation, ingestion, and skin absorption. Used as a fungicide and as a wood preservative.

This compound, also known as PCP or chlorophen, belongs to the class of organic compounds known as p-chlorophenols. These are chlorophenols carrying a iodine at the C4 position of the benzene ring. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from pentachlorobenzene. This compound is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.

Structure

3D Structure

Propriétés

IUPAC Name |

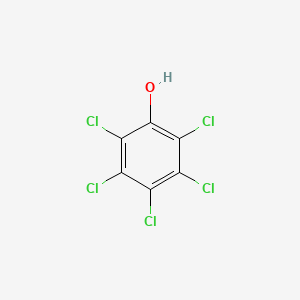

2,3,4,5,6-pentachlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUPBVBPLAPZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl5O, C6Cl5OH | |

| Record name | PENTACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021106 | |

| Record name | Pentachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentachlorophenol appears as a white crystalline solid. Slightly soluble in water. Noncombustible. Toxic by inhalation, ingestion, and skin absorption. Used as a fungicide and as a wood preservative., Liquid, Other Solid, Colorless to white, crystalline solid with a benzene-like odor; [NIOSH], Solid, WHITE CRYSTALS OR SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to white, crystalline solid with a benzene-like odor., Colorless to white, crystalline solid with a benzene-like odor. [fungicide] | |

| Record name | PENTACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,3,4,5,6-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/36 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentachlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PENTACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/726 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentachlorophenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0484.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

588 to 590 °F at 760 mmHg (with decomposition) (NTP, 1992), 309-310 °C (decomposes), 588 °F (decomposes), 588 °F (Decomposes) | |

| Record name | PENTACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachlorophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/726 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentachlorophenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0484.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in ligroin; very soluble in diethyl ether, Soluble in most organic solvents, for example acetone 215 g/L at 20 °C. Slightly soluble in ... parafins., Sol in dilute alkali, carbitol, cellosolve, Solubilities (g/100 g of solution at 20 °C): 2 g in carbon tetrachloride; 8.5 in o-dichlorobenzene; 3.1 g in diesel oil; 32 in pine oil; 1.5 in Stoddard solvent, For more Solubility (Complete) data for Pentachlorophenol (7 total), please visit the HSDB record page., 0.014 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.001, 0.001% | |

| Record name | PENTACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachlorophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentachlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PENTACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentachlorophenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0484.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.98 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.978 g/mL, DENSITY OF SATURATED AIR: 1.0000011 (AIR= 1); PERCENT IN SATURATED AIR: 0.0000145% BY VOLUME AT 20 °C; 1 MG/L IS EQUIVALENT TO 91.9 PPM & 1 PPM IS EQUIVALENT TO 0.01088 MG/L AT 25 °C, 1.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.98 | |

| Record name | PENTACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachlorophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/726 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentachlorophenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0484.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

9.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.20 (Air = 1), Relative vapor density (air = 1): 9.2, 9.2 | |

| Record name | PENTACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachlorophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/726 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00011 mmHg at 68 °F ; 40 mmHg at 412.2 °F (NTP, 1992), 0.00011 [mmHg], 1.10X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.02, 0.00011 mmHg, (77 °F): 0.0001 mmHg | |

| Record name | PENTACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/36 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentachlorophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/726 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentachlorophenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0484.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical PCP has been reported to contain chlorodiphenylethers, chlorodibenzo-p-dioxins, chlorodibenzofurans, and hydroxychlorodiphenylethers; the octachlorodibenzo-p-dioxin content is typically 500-1500 ppm., Fourteen technical pentachlorophenol and three sodium pentachlorophenate samples were obtained from several manufacturers and analyzed for various chlorinated phenolic impurities. Reversed-phase liquid chromatography with an electrochemical (coulometric mode) detector was used for qualitative and quantitative determinations. 2,4-Dichlorophenol, 3,5-dichlorophenol, 2,3,4-trichlorophenol, 2,4,6-trichlorophenol, 3,4,5-trichlorophenol, 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,4,5-tetrachlorophenol were detected as contaminants in the various samples., Commercial pentachlorophenol (PCP) contains significant quantities of tetrachlorophenol (TCP). The ratio of PCP to TCP in Dowicide G-ST, a commercial PCP formulation, was 2.5 + or - 0.1., Pentachlorophenol ... contains chlorinated dibenzodioxins and chlorinated dibenzofurans (CDDs and CDFs) and hexachlorobenzene (HCB) as contaminants formed during the manufacture process. However, pentachlorophenol is only one of many sources of CDDs, CDFs, and HCB in the environment making it difficult to quantify the portion of the aggregate environmental risk from CDDs, CDFs, and HCB that is attributable to pentachlorophenol ... CDDs and CDFs have been identified as micro-contaminants in technical grade pentachlorophenol. CDDs and CDFs have been found throughout the world at low concentrations in air, soil, water, sediment, fish and shellfish, and other food products such as meat and dairy products. CDDs and CDFs are members of a family of polychlorinated isomers of "dioxin-like" compounds. Physical and chemical properties and toxicity vary with the degree of chlorination. The most toxic congener of the family is 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). The dioxin/furan contaminants of pentachlorophenol present a unique case for purposes of risk characterization. Up to 17 CDD/CDF congeners are produced as contaminants in the manufacture of technical grade pentachlorophenol. All of these contaminants have chlorine substitution in at least the 2,3,7, and 8 positions, thus imparting these contaminants with "dioxin like" activity. Thus, all must be considered in the risk assessment for the contaminants of pentachlorophenol. HCB has also been identified as a micro-contaminant in technical grade pentachlorophenol, and is not a naturally occurring compound. It is present in the environment through emissions into the atmosphere due to the manufacture of PCP and numerous emission processes, industrial discharge of HCB containing wastes into waterways as well as due to the manufacturing processes of some pesticides. Since HCB is a micro-contaminant in technical grade pentachlorophenol, it must also be considered in the risk assessment for the contaminants of pentachlorophenol., For more Impurities (Complete) data for Pentachlorophenol (9 total), please visit the HSDB record page. | |

| Record name | Pentachlorophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White monoclinic, crystalline solid, Needle-like crystals, Colorless to white crystalline solid | |

CAS No. |

87-86-5, 6338-69-8 | |

| Record name | PENTACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorophenol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pentachlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,4,5,6-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9BSU0SE4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentachlorophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentachlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PENTACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/726 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phenol, pentachloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SM602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

376 °F (NTP, 1992), 174 °C, 191 °C, 374 °F | |

| Record name | PENTACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachlorophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentachlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PENTACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/726 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentachlorophenol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0484.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

physicochemical properties of pentachlorophenol

An In-depth Technical Guide to the Physicochemical Properties of Pentachlorophenol

This compound (PCP) is an organochlorine compound first produced in the 1930s.[1] It has seen widespread use as a pesticide, disinfectant, and wood preservative due to its high toxicity to fungi, insects, and other organisms.[1][2][3] However, its use has been restricted in many countries because of its significant human and environmental toxicity and its persistence.[1][2][4] Commercial preparations, often referred to as technical grade PCP, typically contain 85-90% this compound, with impurities that can include other polychlorinated phenols, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs).[5][6][7] Pure PCP appears as colorless to white, needle-like crystals with a characteristic phenolic odor when heated.[2][5][8][9]

This technical guide provides a detailed overview of the core , intended for researchers, scientists, and professionals in drug development and environmental science.

Core Physicochemical Properties

The chemical and physical characteristics of this compound are crucial for understanding its environmental fate, transport, and toxicological profile. These properties have been compiled from various sources and are summarized in the tables below.

General and Physical Properties

This table summarizes the fundamental identification and physical state properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | 2,3,4,5,6-pentachlorophenol | [9][10] |

| CAS Registry No. | 87-86-5 | [4][11] |

| Molecular Formula | C₆HCl₅O | [4][12] |

| Molecular Weight | 266.34 g/mol | [4][9][12] |

| Physical Description | Colorless to white crystalline solid.[8][9] Impure grades are dark gray to brown.[2][8] | [2][8][9] |

| Odor | Sharp, phenolic, or benzene-like odor, particularly when hot.[2][5][7][9] | [2][5][7][9] |

| Melting Point | 189.5 - 191 °C (373.1 - 376 °F) | [1][5][10] |

| Boiling Point | ~310 °C (590 °F) with decomposition.[1][4][5] | [1][4][5] |

| Density | 1.978 g/mL at 22-25 °C.[1][4][8] | [1][4][8] |

Environmental Fate and Transport Properties

These properties are critical for modeling PCP's behavior in various environmental compartments.

| Property | Value | Source(s) |

| Vapor Pressure | 0.00011 mmHg (1.1 x 10⁻⁴ mmHg) at 20-25 °C.[1][2][8][9] | [1][2][8][9] |

| Water Solubility | Slightly soluble; values range from 14 mg/L at 20 °C to 80 mg/L at 30 °C.[1][3][5] Solubility is pH-dependent.[13] | [1][3][5][13] |

| Octanol-Water Partition Coefficient (log Kₒw) | 5.01 - 5.12.[2][3][8] This value is pH-dependent, decreasing significantly at alkaline pH.[14][15] | [2][3][8][14][15] |

| Dissociation Constant (pKa) | 4.7 - 4.8.[4][6][8][16] | [4][6][8][16] |

| Henry's Law Constant | 2.45 x 10⁻⁸ atm-m³/mol at 22 °C.[8] | [8] |

| Soil Sorption Coefficient (Koc) | Ranges from 1,250 (dissociated form) to 25,000 (undissociated form).[8] | [8] |

Logical Relationships and Speciation

The acidity of this compound, indicated by its pKa of approximately 4.7, is a dominant factor in its environmental behavior.[6][8][16] At pH values below its pKa, it exists primarily in its neutral, undissociated phenol (B47542) form. At pH values above the pKa, it deprotonates to form the anionic pentachlorophenate.[8][17] This speciation dramatically influences its properties, as illustrated in the diagram below. The undissociated form has low water solubility and a high octanol-water partition coefficient, leading to strong adsorption to soil and sediment.[8] Conversely, the anionic phenolate (B1203915) form is more water-soluble and less likely to adsorb to organic matter or bioconcentrate.[8][13]

Caption: pH-dependent speciation and properties of this compound.

Experimental Protocols

The determination of physicochemical properties for regulatory and scientific purposes follows standardized methodologies, often outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Determination of Vapor Pressure (OECD 104)

Vapor pressure is a measure of a substance's tendency to evaporate. OECD Guideline 104 describes several methods applicable to different pressure ranges.[18][19]

-

Dynamic Method (Cottrell's Method): Measures the boiling temperature of the substance under various pressures.

-

Static Method: Involves placing the substance in a sealed container with a pressure measuring device and allowing the system to reach equilibrium at a constant temperature.[20] The pressure of the gas phase is measured directly.[20]

-

Isoteniscope Method: A specific application of the static method, recommended for liquid chemicals.

-

Effusion Methods (e.g., Knudsen Cell, Thermogravimetry): Measure the rate of mass loss of a substance effusing through a small orifice into a vacuum. These are suitable for substances with very low vapor pressures.[18][21]

-

Gas Saturation Method: A carrier gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the partial pressure.[18][21]

For PCP, due to its low volatility at room temperature, the gas saturation or effusion methods are most appropriate.[18] Measurements are typically required at a minimum of two temperatures, preferably three, within the range of 0 to 50°C to establish the vapor pressure curve.[18][19]

Determination of Dissociation Constant (OECD 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution. OECD Guideline 112 details methods for its determination in water.[22][23][24]

-

Titration Method: A solution of the substance at a known concentration is titrated with a standard solution of a strong base (for an acid like PCP). The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.[23][24]

-

Spectrophotometry: This method is used if the dissociated and undissociated forms of the substance have different UV/Visible absorption spectra. The absorbance of solutions at various known pH values is measured at a wavelength where the spectral difference is maximal. The pKa is then calculated from the relationship between absorbance and pH.[23][24]

-

Conductometry: This method measures the electrical conductivity of a solution, which depends on the degree of ionization. It is suitable for strong acids and bases but can be applied to substances like PCP.

The workflow for determining pKa via titration is a common and direct approach.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Determination of Octanol-Water Partition Coefficient (log Kₒw)

The log Kₒw value indicates a chemical's lipophilicity and potential to bioaccumulate. The standard method is the "shake-flask" method described in OECD Guideline 107.

-

Preparation: 1-octanol (B28484) and water are mutually saturated by stirring them together for 24 hours, followed by separation.

-

Dissolution: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water.

-

Partitioning: The two phases are mixed in a vessel and shaken vigorously until equilibrium is reached. For ionizable compounds like PCP, the pH of the aqueous phase must be controlled and measured, as partitioning is highly pH-dependent.[15]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Analysis: The concentration of PCP in both phases is measured using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[15]

-

Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration of PCP in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. 87-86-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Exposure Data - this compound and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. This compound | C6Cl5OH | CID 992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Occupational Safety and Health Administration [osha.gov]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Phenol, pentachloro- [webbook.nist.gov]

- 12. This compound | 87-86-5 [chemicalbook.com]

- 13. Wood preservation facilities, this compound thermal: chapter F-2 - Canada.ca [canada.ca]

- 14. eurochlor.org [eurochlor.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. This compound (EHC 71, 1987) [inchem.org]

- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 19. oecd.org [oecd.org]

- 20. consilab.de [consilab.de]

- 21. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 22. oecd.org [oecd.org]

- 23. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 24. oecd.org [oecd.org]

Pentachlorophenol: A Legacy of Use and Environmental Contamination

An In-depth Technical Guide on the Historical Uses and Environmental Release of Pentachlorophenol

This compound (PCP), an organochlorine compound first produced in the 1930s, has seen widespread historical use as a biocide due to its effectiveness as a fungicide, insecticide, herbicide, algaecide, and disinfectant.[1][2] Its primary application has been in wood preservation, safeguarding utility poles, railroad ties, and wharf pilings from decay and insect infestation.[3][4] However, its high toxicity and persistence in the environment have led to significant environmental contamination and regulatory restrictions on its use. This guide provides a comprehensive overview of the historical applications of PCP and the pathways of its release into the environment, intended for researchers, scientists, and drug development professionals.

Historical Uses of this compound

Initially valued for its broad-spectrum biocidal properties, PCP was incorporated into a diverse range of products. Beyond its principal use in wood preservation, it was utilized as a herbicide, insecticide, and fungicide in various industrial and agricultural applications.[1][4] Other uses included the treatment of leather, masonry, cooling tower water, rope, and paper.[1] It was also an ingredient in antifouling paint and was even used in the manufacturing of food packaging materials, a practice that has since been discontinued (B1498344) due to health concerns.[1]

The application of PCP for wood preservation involved two primary methods: the pressure process, where wood is immersed in a PCP solution under pressure, and non-pressure processes like spraying, brushing, dipping, or soaking.[1] Since 1984, the use of this compound in the United States has been restricted to certified applicators for heavy-duty wood preservation.[5]

Environmental Release of this compound

The extensive use of PCP has resulted in its release into the environment through various pathways. A primary source of atmospheric release is the volatilization from treated wood products.[1][2] Manufacturing and processing facilities have also contributed to direct releases into the air, water, and soil.[1]

Environmental contamination also occurs through the leaching of PCP from treated wood into the soil and subsequent runoff into surface waters.[1] Spills at industrial facilities and the disposal of PCP-treated materials in hazardous waste sites are additional significant sources of soil and water contamination.[1] Atmospheric deposition, through both wet (rain and snow) and dry processes, can transport PCP over long distances, leading to its presence in remote areas.[1]

Once in the environment, the fate of PCP is influenced by factors such as sunlight, pH, and microbial activity. It can be broken down by sunlight and microorganisms over a period of days to months.[6] In soil, its persistence is dependent on the conditions, with degradation taking anywhere from 14 days to 5 years in reductive soil and sediments.[2]

Quantitative Data on Production and Environmental Release

The production and use of this compound have declined significantly in many countries due to regulatory actions. However, historical production and ongoing use in some regions continue to contribute to environmental loads.

| Region/Country | Year | Production/Use/Release Data | Source |

| World | - | Estimated annual production of 30,000 tonnes. | [6] |

| USA | 1945-1978 | Annual production of 18,000–23,000 tonnes. | [6] |

| USA | 2002 | Estimated consumption of 5,000 tonnes. | [7] |

| USA | 2008 | Estimated 172 kg released to air, 513 kg to water, and 1,865 kg to landfills. | [7] |

| USA | 2020 | Estimated 102 pounds (~46.3 kg) released to the atmosphere, 863 pounds (~391 kg) to surface water, and 7,987 pounds (~3,623 kg) to soil from 36 domestic manufacturing and processing facilities. | [8] |

| European Union | 1996 | 378 tonnes of NaPCP and 30 tonnes of PCP imported. | [9] |

| Canada | - | Estimated annual use of 150 tonnes. | [7] |

Environmental Fate and Transport Pathways

The following diagram illustrates the key pathways for the environmental release, transport, and fate of this compound.

Experimental Protocols for Environmental Analysis

Accurate quantification of this compound in environmental matrices is crucial for assessing contamination levels and human exposure. The following are generalized protocols for the analysis of PCP in water, soil, and air samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS).

Analysis of this compound in Water Samples by GC-MS

1. Sample Collection and Preservation:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

Acidify the sample to a pH < 2 with sulfuric acid to preserve the PCP.

-

Store samples at 4°C until extraction.

2. Extraction:

-

To a 1 L water sample, add a surrogate standard (e.g., 2,4,6-tribromophenol).

-

Perform a liquid-liquid extraction using a separatory funnel with three successive aliquots of dichloromethane (B109758) (60 mL each).

-

Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.

3. Derivatization:

-

To the concentrated extract, add a derivatizing agent such as acetic anhydride (B1165640) or pentafluorobenzyl bromide (PFBBr) to convert the polar phenolic group to a less polar, more volatile derivative suitable for GC analysis.

-

Follow the specific reaction conditions (e.g., temperature, time) for the chosen derivatizing agent.

4. GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp at 10°C/min to 300°C, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of the derivatized PCP.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

5. Quantification:

-

Prepare a calibration curve using standards of the derivatized PCP.

-

Quantify the PCP concentration in the sample by comparing the peak area of the derivatized PCP to the calibration curve, correcting for the recovery of the surrogate standard.

Analysis of this compound in Soil and Sediment Samples by GC-MS

1. Sample Preparation:

-

Air-dry the soil or sediment sample and sieve to remove large debris.

-

Homogenize the sample.

2. Extraction:

-

Perform a Soxhlet extraction on approximately 10 g of the homogenized sample with a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v) for 16-24 hours.[10]

-

Alternatively, use an ultrasonic extraction method with a suitable solvent.[11]

-

Concentrate the extract to a small volume.

3. Cleanup:

-

Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica (B1680970) gel) to remove interfering compounds.

-

Elute the PCP from the SPE cartridge with an appropriate solvent.

4. Derivatization and GC-MS Analysis:

-

Follow the same derivatization and GC-MS analysis steps as outlined for water samples.

Analysis of this compound in Air Samples by GC-MS

1. Sample Collection:

-

Draw a known volume of air through a sorbent tube containing a material like XAD-7 resin to trap the PCP.[4]

2. Desorption:

-

Desorb the PCP from the sorbent tube using a suitable solvent (e.g., methanol).

3. Analysis:

-

The resulting solution can be analyzed directly by High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, derivatized and analyzed by GC-MS as described for water and soil samples.[4]

Experimental Workflow for PCP Analysis

The following diagram outlines the general workflow for the analysis of this compound in environmental samples.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. oregon.gov [oregon.gov]

- 4. osha.gov [osha.gov]

- 5. This compound and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. unece.org [unece.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. ospar.org [ospar.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Determination of this compound in Seafood Samples from Zhejiang Province Using Pass-Through SPE-UPLC-MS/MS: Occurrence and Human Dietary Exposure Risk [mdpi.com]

The Environmental Fate and Transport of Pentachlorophenol in Aquatic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentachlorophenol (PCP), a broad-spectrum biocide, has been extensively used as a wood preservative, herbicide, and fungicide.[1][2] Its widespread application has led to its presence in various environmental compartments, with aquatic systems being a primary sink. Understanding the environmental fate and transport of PCP is crucial for assessing its ecological risk and developing effective remediation strategies. This in-depth technical guide synthesizes the current knowledge on the key processes governing the behavior of PCP in aquatic environments, including its degradation, partitioning, and bioaccumulation.

Physicochemical Properties of this compound

The environmental behavior of PCP is largely dictated by its physicochemical properties. As a chlorinated aromatic compound, its solubility, volatility, and partitioning behavior are significantly influenced by environmental factors such as pH.

| Property | Value | Reference |

| Molecular Formula | C₆HCl₅O | [1] |

| Molecular Weight | 266.34 g/mol | [1] |

| Water Solubility | 14 mg/L at 20°C | [2] |

| Vapor Pressure | 0.00017 mmHg at 20°C | [1] |

| pKa | 4.7 | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.01 | [2] |

Note: The dissociation of PCP at environmentally relevant pH values significantly impacts its fate and transport. At a pH above its pKa of 4.7, PCP exists predominantly in its anionic form, pentachlorophenate, which is more water-soluble and less prone to sorption to organic matter.[1]

Key Environmental Fate and Transport Processes

The persistence and distribution of this compound in aquatic systems are governed by a combination of transport and transformation processes. The dominant transformation pathways for PCP in aquatic environments are photolysis and biodegradation, while hydrolysis and oxidation are not considered significant removal mechanisms.[1] Adsorption to sediment and bioconcentration in aquatic organisms are the primary transport and partitioning processes.

Transformation Processes

Photolysis, or the degradation of a compound by light, is a major pathway for the removal of PCP from sunlit surface waters.[1] The rate of photolysis is highly dependent on factors such as pH, water depth, and the intensity of solar radiation. The degradation of PCP through photolysis involves reductive dechlorination and the formation of various intermediate products.

Quantitative Data on PCP Photolysis:

| Condition | Half-life (t½) | Reference |

| UV light, pH 3.3 | ~100 hours | [1] |

| UV light, pH 7.3 | ~3.5 hours | [1] |

| Sunlight (July), pH 7.3 | 48 hours (total elapsed time) | [1] |

| Artificial freshwater stream, surface (0.5 cm depth) | 0.70 hours | [1] |

| Artificial freshwater stream, 13.8 cm depth | 9.63 hours | [1] |

Photodegradation Pathway of this compound:

Caption: Abiotic degradation pathway of PCP via photolysis.

Microbial degradation is a critical process for the ultimate removal of PCP from aquatic ecosystems. A variety of microorganisms, including bacteria and fungi, have been shown to degrade PCP under both aerobic and anaerobic conditions.[3] The rate of biodegradation can be influenced by factors such as the presence of acclimated microbial populations, nutrient availability, temperature, and pH.

Quantitative Data on PCP Biodegradation:

| Condition | Degradation/Removal | Time Frame | Reference |

| Artificial freshwater streams | 26-46% decline in initial concentration | After 3 weeks of acclimation | [4] |

| Anaerobic soil | Half-life of 14 days to 5 years | - | |

| Aerobic and anaerobic soil | Pentachloroanisole, tetrachlorophenols, and trichlorophenol detected as degradation products | - | [5] |

Aerobic Biodegradation Pathway of this compound:

Caption: Aerobic biodegradation pathway of PCP by bacteria.

Anaerobic Biodegradation Pathway of this compound:

Caption: Anaerobic biodegradation pathway of PCP.

Transport and Partitioning

In aquatic systems, PCP can adsorb to suspended particles and bottom sediments. This process is significantly influenced by the organic carbon content of the sediment and the pH of the water.[1] Adsorption is stronger under acidic conditions where the less soluble, non-ionized form of PCP predominates.

Quantitative Data on PCP Adsorption:

| Parameter | Value | Condition | Reference |

| Log Kₒc | 3.3 - 4.1 | - |

Kₒc (Organic Carbon-Water Partition Coefficient) is a measure of the tendency of a chemical to adsorb to organic matter in soil or sediment.

Volatilization of PCP from water surfaces is generally not a significant fate process, especially under neutral to alkaline conditions where it exists as the less volatile pentachlorophenate salt.[1] However, under acidic conditions, the more volatile, non-ionized form of PCP can be present, leading to some degree of volatilization.

PCP has the potential to accumulate in aquatic organisms, a process known as bioconcentration. The bioconcentration factor (BCF) is a measure of the extent of this accumulation and is influenced by the organism's species, lipid content, and the pH of the surrounding water. Generally, BCFs are higher at lower pH values.

Quantitative Data on PCP Bioconcentration:

| Organism | BCF Value | pH | Reference |

| Fathead Minnow | 770 | 7.5 | |

| Rainbow Trout | 771 | - | |

| Bluegill | 490 | 6.9-7.2 | |

| Sheepshead Minnow | 100-500 | - | |

| Goldfish | 20 | 10 | |

| Goldfish | 56 | 7 | |

| Goldfish | 132 | 5.5 |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate and transport of PCP. The following sections outline the methodologies for key experiments cited in the literature.

Photolysis Study (based on Wong and Crosby, 1981)

Objective: To determine the rate of photolytic degradation of PCP in aqueous solutions under controlled laboratory conditions.

Methodology:

-

Solution Preparation: Prepare aqueous solutions of PCP at a known concentration (e.g., 100 mg/L) in buffered solutions at different pH values (e.g., 3.3 and 7.3).

-

Irradiation: Irradiate the solutions using a laboratory UV light source with a known spectral output. Maintain a constant temperature (e.g., 26°C).

-

Dark Controls: Prepare identical solutions and keep them in the dark to serve as controls, accounting for any non-photolytic degradation.

-

Sampling: Collect aliquots of the irradiated and control solutions at specific time intervals.

-

Analysis: Analyze the concentration of PCP in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography with Electron Capture Detection (GC-ECD).

-

Data Analysis: Calculate the half-life of photolysis at each pH by plotting the concentration of PCP versus time and fitting the data to a first-order decay model.

Biodegradation Study in Artificial Streams (based on Pignatello et al., 1983)

Objective: To investigate the biodegradation of PCP in a simulated, controlled freshwater stream environment.

Methodology:

-

Microcosm Setup: Utilize man-made outdoor channels (e.g., 520 m long) receiving a continuous flow of river water.[4]

-

Dosing: Continuously dose the channels with different concentrations of PCP (e.g., 0, 48, 144, and 432 µg/L) for an extended period (e.g., 16 weeks).[4]

-

Sampling: Collect water and sediment samples from various points along the channels at regular intervals.

-

Analysis:

-

PCP Concentration: Analyze the concentration of PCP in water and sediment samples using methods like GC-ECD after appropriate extraction and derivatization.

-

Microbial Activity: Enumerate total bacteria and PCP-degrading microorganisms using techniques like direct microscopic counts and most-probable-number (MPN) methods.

-

-

Data Analysis: Calculate the percentage of PCP removal due to microbial degradation by comparing the concentrations at the inlet and outlet of the channels, accounting for losses due to photolysis and adsorption.

Experimental Workflow for a PCP Fate Study in an Aquatic Microcosm:

Caption: A typical experimental workflow for studying PCP's fate.

Bioconcentration Study in Fish (based on OECD Test Guideline 305)

Objective: To determine the bioconcentration factor (BCF) of PCP in a selected fish species under flow-through conditions.

Methodology:

-

Test Organisms: Select a suitable fish species (e.g., rainbow trout, fathead minnow) and acclimate them to laboratory conditions.

-

Exposure System: Use a flow-through system that provides a constant concentration of PCP in the test water.

-

Exposure Phase: Expose the fish to a sublethal concentration of PCP for a defined period (e.g., 28 days) or until a steady-state concentration in the fish tissue is reached.

-

Depuration Phase: Transfer the fish to clean, PCP-free water and monitor the elimination of PCP from their tissues over time.

-

Sampling: Collect water samples regularly to monitor the exposure concentration. Sample fish at predetermined intervals during both the uptake and depuration phases.

-

Analysis: Analyze the concentration of PCP in fish tissue (homogenized) and water samples using a sensitive analytical method.

-

Data Analysis: Calculate the BCF as the ratio of the steady-state concentration of PCP in the fish tissue to the concentration in the water.

Analytical Methods for this compound Determination

Accurate quantification of PCP in environmental matrices is crucial for fate and transport studies. Gas chromatography with an electron capture detector (GC-ECD) is a commonly used and sensitive method.

EPA Method 8151A (for chlorinated herbicides, including PCP):

-

Sample Preparation (Water):

-

Acidify the water sample to pH < 2 with sulfuric acid.

-

Extract the PCP from the water using a suitable organic solvent (e.g., diethyl ether or methylene (B1212753) chloride) via liquid-liquid extraction.

-

Dry the extract using anhydrous sodium sulfate.

-

Concentrate the extract to a small volume.

-

-

Derivatization:

-

Convert the PCP to a more volatile derivative (e.g., a methyl or pentafluorobenzyl ester) to improve its chromatographic properties. This is typically done by reacting the extract with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr).

-

-

GC-ECD Analysis:

-

Inject the derivatized extract into a gas chromatograph equipped with a capillary column and an electron capture detector.

-

Quantify the PCP concentration by comparing the peak area of the sample to that of a known standard.

-

Conclusion

The environmental fate and transport of this compound in aquatic systems are complex processes influenced by a multitude of physicochemical and biological factors. Photolysis and biodegradation are the primary degradation pathways, leading to the transformation of PCP into less chlorinated and eventually mineralized products. Adsorption to sediment and bioconcentration in aquatic organisms are significant partitioning and transport mechanisms. A thorough understanding of these processes, supported by robust experimental data, is essential for predicting the environmental risk posed by PCP and for the development of effective management and remediation strategies for contaminated aquatic environments. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists working in the fields of environmental science, toxicology, and drug development.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. epa.gov [epa.gov]

- 3. Bacterial Biotransformation of this compound and Micropollutants Formed during Its Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradation and photolysis of this compound in artificial freshwater streams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of this compound (PCP) in aerobic and anaerobic soil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Pentachlorophenol as a Mitochondrial Uncoupler